Researchers often face a trade-off between reactivity and regiochemistry in aryl halide building blocks. 2-Bromotoluene (CAS 95-46-5) resolves this by offering fast oxidative addition for Pd-catalyzed cross-couplings while ensuring strict ortho-methyl geometry. • Room-temperature Buchwald-Hartwig amination possible, unlike 2-chlorotoluene, avoiding thermal degradation of sensitive substrates. • Yields ortho-substituted biaryls and phosphine ligands with no para-isomer contamination. • Reliable generation of 2-tolylmagnesium bromide Grignard for nucleophilic additions.
2-Bromotoluene is a fundamental ortho-substituted aryl halide utilized extensively as a precursor in organometallic synthesis and palladium-catalyzed cross-coupling reactions[1]. Characterized by its clear liquid form and a boiling point of approximately 181 °C, this compound serves as a primary building block for introducing the ortho-tolyl moiety into complex molecular architectures[1]. From a procurement standpoint, its value lies in the balance between the high reactivity of the carbon-bromine bond and the specific regiochemical control provided by the ortho-methyl group, making it an indispensable intermediate for synthesizing sterically hindered biaryls, pharmaceuticals, and advanced materials where the exact ortho-substitution pattern is non-negotiable[2].
Substituting 2-bromotoluene with generic alternatives like 4-bromotoluene or 2-chlorotoluene forces buyers to compromise on either molecular architecture or process efficiency. While 4-bromotoluene exhibits higher reactivity due to the absence of steric hindrance, it yields para-substituted products, failing to provide the ortho-tolyl geometry required for specific downstream active pharmaceutical ingredients and specialized ligands [1]. Conversely, while 2-chlorotoluene preserves the correct regiochemistry, its significantly stronger carbon-chlorine bond drastically reduces oxidative addition rates in cross-coupling, necessitating harsher temperatures and extended reaction times that can degrade sensitive functional groups[2]. Consequently, 2-bromotoluene must be procured when both high coupling reactivity and strict ortho-regiochemistry are simultaneously demanded.
When establishing cross-coupling workflows, the choice between bromo and chloro precursors directly impacts energy consumption and throughput. In comparative studies using a Pd-MOF catalyst, 2-bromotoluene achieved 97–99% conversion to the desired biaryl product within 4 hours at 60 °C [1]. Under identical or even harsher conditions (100 °C), 2-chlorotoluene yielded only 24% conversion due to the higher bond dissociation energy of the C-Cl bond [1]. This massive differential in reactivity justifies the procurement of 2-bromotoluene for high-yield, mild-condition manufacturing.
| Evidence Dimension | Catalytic conversion in Suzuki-Miyaura coupling |
| Target Compound Data | 97–99% conversion at 60 °C (4 hours) |
| Comparator Or Baseline | 2-Chlorotoluene (24% conversion at 100 °C) |
| Quantified Difference | >4-fold higher conversion despite a 40 °C lower reaction temperature |
| Conditions | Pd@[Ni(H2BDP-SO3)2] catalyzed coupling with phenylboronic acid |
Procuring 2-bromotoluene instead of the cheaper chloro-analog enables significantly milder reaction conditions, reducing energy costs and preventing the thermal degradation of sensitive intermediates.
The defining feature of 2-bromotoluene is its ortho-methyl group, which introduces significant steric hindrance during the oxidative addition and transmetalation steps of catalytic cycles. In standardized Suzuki-Miyaura couplings at 30 °C, 4-bromotoluene achieves an 86.2% yield, whereas 2-bromotoluene manages only a 53.1% yield over 15.5 hours [1]. To overcome this and reach >91% yield, 2-bromotoluene requires process temperatures of 80 °C [1]. Buyers must select this compound specifically for its structural contribution while adjusting process parameters to accommodate its steric resistance.
| Evidence Dimension | Reaction yield at ambient temperature (30 °C) |
| Target Compound Data | 53.1% yield (requires 80 °C to reach >91%) |
| Comparator Or Baseline | 4-Bromotoluene (86.2% yield at 30 °C) |
| Quantified Difference | 33.1% lower yield at 30 °C due to ortho-steric hindrance |
| Conditions | Suzuki-Miyaura coupling using TbPo-Pd(II) catalyst for 15.5 hours |
Buyers must account for the ortho-steric penalty by optimizing catalyst selection or increasing process temperatures to achieve the specific ortho-tolyl architecture.
For C-N bond formation (Buchwald-Hartwig amination), 2-bromotoluene offers a critical advantage in preserving thermosensitive functional groups. Utilizing sterically hindered ferrocenyl dialkylphosphine palladium catalysts, 2-bromotoluene successfully undergoes amination at room temperature [1]. In stark contrast, achieving reasonable reaction times and yields with 2-chlorotoluene requires heating the reaction mixture to 100 °C [1]. This ~75 °C reduction in process temperature makes the bromo-derivative the necessary choice for complex, late-stage pharmaceutical intermediates.
| Evidence Dimension | Minimum temperature for C-N cross-coupling |
| Target Compound Data | Complete conversion at room temperature |
| Comparator Or Baseline | 2-Chlorotoluene (requires 100 °C for reasonable reaction times) |
| Quantified Difference | 75 °C reduction in required process temperature |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination using ferrocenyl dialkylphosphine ligands |
Procuring the bromo-isomer is critical for synthesizing ortho-tolyl amines when the substrate contains thermosensitive functional groups that would degrade at 100 °C.
Directly leveraging its higher cross-coupling reactivity compared to 2-chlorotoluene, 2-bromotoluene is the preferred precursor for synthesizing sterically hindered biaryl compounds. It is heavily utilized in the production of Buchwald-type phosphine ligands and pharmaceutical intermediates where the ortho-methyl architecture is critical for functional efficacy [1].
Because it allows for room-temperature amination—unlike 2-chlorotoluene which requires elevated temperatures—2-bromotoluene is selected for the synthesis of ortho-methylated anilines and complex amines [2]. This application is particularly relevant in late-stage functionalization where thermal degradation of the substrate must be avoided[2].
2-Bromotoluene is the standard starting material for generating 2-tolylmagnesium bromide via magnesium insertion [3]. This Grignard reagent is essential for downstream nucleophilic additions to ketones and aldehydes in the synthesis of specialized agrochemicals and fine chemicals, providing a reliable pathway to ortho-tolyl derivatives [3].
Irritant